molecular formula C9H8N2OS2 B12968792 2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide

2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide

Cat. No.: B12968792
M. Wt: 224.3 g/mol
InChI Key: BWAOENDYNHOEJS-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their aromaticity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is unique due to the combination of both thiophene and thiazole rings in its structure. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C9H8N2OS2/c10-8(12)3-7-5-14-9(11-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H2,10,12)

InChI Key

BWAOENDYNHOEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)CC(=O)N

Origin of Product

United States

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